2,2'-Dithiodipyridine

Cholinesterase assay Whole-blood diagnostics Organophosphate exposure

Choose 2,2′-Dithiodipyridine (2-PDS) when your assay demands low hemoglobin interference. Unlike DTNB, 2-PDS permits 1:20 blood dilution (vs. 1:50) with CV < 8%, preserving sensitivity in whole-blood cholinesterase monitoring. The neutral pyridyl disulfide core provides distinct kinetic resolution for ALDH mechanism studies and avoids artifactual oxidation at acidic pH critical for HPLC-EC thiol profiling. Procure the authentic reagent to ensure reproducible, publication-grade data.

Molecular Formula C10H8N2S2
Molecular Weight 220.3 g/mol
CAS No. 2127-03-9
Cat. No. B1663999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Dithiodipyridine
CAS2127-03-9
Synonyms2,2'-dipyridyl disulfide
2,2'-dithiodipyridine
2,2'-dithiopyridine
2,2-dithiobispyridine
2,2-PDS
Aldrithiol-2
orthopyridyl disulfide
Molecular FormulaC10H8N2S2
Molecular Weight220.3 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)SSC2=CC=CC=N2
InChIInChI=1S/C10H8N2S2/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12-10/h1-8H
InChIKeyHAXFWIACAGNFHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility25.5 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2,2′-Dithiodipyridine (CAS 2127-03-9): A Pyridyl Disulfide Reagent for Thiol Quantification and Site-Specific Conjugation


2,2′-Dithiodipyridine (2-PDS, 2,2′-DTDP, CAS 2127-03-9) is an aromatic disulfide reagent classified as a thiol-reactive heterobifunctional crosslinker and chromogenic probe [1]. The compound participates in thiol-disulfide exchange reactions with free sulfhydryl groups, releasing 2-thiopyridone as a stoichiometric product that can be quantified spectrophotometrically at 343 nm (ε = 8.08 × 10³ M⁻¹ cm⁻¹) [2]. Its pyridyl ring adjacent to the disulfide bond confers reactivity distinct from aliphatic disulfides, making it widely employed in biochemical assays for thiol quantification, enzymatic activity measurement, and site-specific protein modification [3].

Why Generic Substitution of 2,2′-Dithiodipyridine with DTNB or 4,4′-Dithiodipyridine Fails in Critical Assays


Thiol-reactive disulfide reagents are not functionally interchangeable. Despite sharing a disulfide core, 2,2′-dithiodipyridine differs fundamentally from DTNB (Ellman's reagent, 5,5′-dithiobis-2-nitrobenzoic acid) in charge state (neutral vs. dianionic) and from its positional isomer 4,4′-dithiodipyridine in steric and electronic properties [1]. These differences manifest as divergent reaction kinetics, hemoglobin interference profiles, and biological activity profiles that cannot be compensated for by simple molar substitution [2]. Procuring the incorrect disulfide reagent compromises assay sensitivity in whole-blood enzymatic determinations, alters site-specificity in protein labeling workflows, and yields non-comparable results in structure-activity studies of redox-sensitive systems [3].

Quantitative Differentiation Evidence: 2,2′-Dithiodipyridine vs. DTNB, 4,4′-Dithiodipyridine, and SPDP


Superior Precision and Reduced Hemoglobin Interference in Whole-Blood Cholinesterase Assays vs. DTNB

In dog whole blood cholinesterase determinations, 2,2′-dithiodipyridine (2-PDS) demonstrated within-run and between-run coefficients of variation (CV) below 8%, comparable to DTNB. However, 2-PDS uniquely enabled the use of a more concentrated 1:20 whole blood dilution ratio, whereas DTNB required a 1:50 dilution to avoid interference [1]. This operational advantage stems from 2-PDS′s ability to avoid hemoglobin interference at the 340 nm detection wavelength [2]. Both chromophores produced similar inhibition detection after in vivo and in vitro organophosphate exposure, with correlation coefficients exceeding 0.90 [3].

Cholinesterase assay Whole-blood diagnostics Organophosphate exposure Spectrophotometric detection

Isomer-Specific Kinetic Behavior in Aldehyde Dehydrogenase Activation and Inactivation vs. 4,4′-Dithiodipyridine

2,2′-Dithiodipyridine reacts rapidly with sheep liver cytoplasmic aldehyde dehydrogenase in the presence of NAD⁺, producing a 2- to 2.5-fold enzyme activation (when assayed by standard methods), followed by slow activity loss over several hours at 25 °C [1]. Critically, the rate of 2-thiopyridone displacement from the labeled enzyme correlates with activity loss. In contrast, 4,4′-dithiodipyridine produces faster loss of both label and activity, but with poorer correlation between these two processes compared to the 2,2′ isomer [2]. This positional isomer effect demonstrates that the 2-pyridyl configuration uniquely enables defined kinetic resolution of the activation and inactivation phases [3].

Aldehyde dehydrogenase Enzyme activation Disulfiram mechanism Thiol-disulfide exchange Structure-activity relationship

Higher Potency in Ryanodine Receptor Displacement Assay vs. 4,4′-Dithiodipyridine and SPDP

In competitive displacement assays of [³H]ryanodine binding to the sarcoplasmic reticulum Ca²⁺-release channel complex, reactive disulfide compounds (RDSs) exhibited structure-dependent potency. 2,2′-Dithiodipyridine (2,2′-DTDP) displaced [³H]ryanodine binding with an IC₅₀ of 7.5 ± 0.2 μM [1]. In the same assay system, 4,4′-dithiodipyridine was approximately 5-fold more potent (IC₅₀ = 1.5 ± 0.1 μM), while the extended linker derivative SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) was approximately 2-fold less potent (IC₅₀ = 15.4 ± 0.1 μM) [2]. In skinned muscle fibers, 2,2′-dithiodipyridine elicited rapid twitches that were blocked by ruthenium red, confirming specific action at the ryanodine receptor [3].

Sarcoplasmic reticulum Calcium signaling Ryanodine receptor Redox biology Cardiac physiology

Divergent Mg²⁺ Dependence of Ca²⁺ Release Induction vs. 4,4′-Dithiodipyridine in Cardiac SR

The Mg²⁺ dependence of Ca²⁺ release induction by reactive disulfide compounds differs markedly between positional isomers. In isolated canine cardiac sarcoplasmic reticulum vesicles, 2,2′-dithiodipyridine (2,2′-DTDP) induced maximum rates of Ca²⁺ release at 0.5 mM free Mg²⁺ concentration [1]. In contrast, 4,4′-dithiodipyridine (4,4′-DTDP) achieved maximum release rates at 1.0 mM free Mg²⁺, a 2-fold higher optimal Mg²⁺ concentration [2]. Both isomers oxidized SR sulfhydryl sites with stoichiometric production of thiopyridone, but their differential Mg²⁺ sensitivity indicates distinct interactions with the ryanodine receptor complex under physiological cation conditions [3].

Cardiac sarcoplasmic reticulum Calcium release Magnesium regulation Thiol oxidation Excitation-contraction coupling

Enhanced Thiol Derivatization Efficiency in HPLC-EC Detection Workflows vs. Alternative Approaches

In liquid chromatography coupled to electrochemical detection (LC-EC), 2,2′-dithiodipyridine (DPDS) enables non-alkaline derivatization of small thiols at pH 4.5 to yield corresponding disulfides and 2-thiopyridone (2-TP) [1]. Using a carbon paste electrode modified with silver microparticles polarized at 0.080 V vs. Ag/AgCl, the method achieves detection limits of 9 × 10⁻⁷ to 4 × 10⁻⁶ M for cysteine and glutathione, with linear ranges from 1 × 10⁻⁵ to 1 × 10⁻⁴ M [2]. The method has been validated for free thiol content determination in human and bovine serum albumin [3].

HPLC-EC Thiol analysis Derivatization Electrochemical detection Serum biomarkers

Optimal Application Scenarios for 2,2′-Dithiodipyridine Based on Quantitative Differentiation Evidence


Whole-Blood Cholinesterase Monitoring in Veterinary and Occupational Toxicology

Based on direct comparative data showing 2-PDS enables 1:20 blood dilution versus DTNB′s 1:50 requirement while maintaining CV < 8% [1], laboratories performing whole-blood cholinesterase assays for organophosphate exposure monitoring should prioritize 2-PDS. The reduced hemoglobin interference at 340 nm eliminates the need for extensive sample dilution, preserving assay sensitivity for low-activity clinical samples [2].

Mechanistic Studies of Aldehyde Dehydrogenase Regulation and Disulfiram Pharmacology

The distinct kinetic resolution between activation (2- to 2.5-fold) and inactivation phases uniquely provided by 2,2′-dithiodipyridine—but not its 4,4′ isomer—makes it the reagent of choice for dissecting the sequential thiol modification mechanism relevant to disulfiram′s action on ALDH [1]. The correlation between thiopyridone displacement and activity loss enables precise kinetic modeling unavailable with the 4,4′ isomer [2].

Ryanodine Receptor Pharmacology and Cardiac SR Ca²⁺ Release Studies

For laboratories investigating ryanodine receptor function, the tiered potency data (IC₅₀: 2,2′-DTDP = 7.5 μM; 4,4′-DTDP = 1.5 μM; SPDP = 15.4 μM) and differential Mg²⁺ sensitivity (2,2′-DTDP optimal at 0.5 mM free Mg²⁺ vs. 4,4′-DTDP at 1.0 mM) [1] provide a rational basis for reagent selection. 2,2′-DTDP offers intermediate potency suitable for experiments where moderate receptor activation is desired without the higher potency (and potentially greater off-target oxidation) of the 4,4′ isomer [2].

Acidic pH Derivatization for Oxidation-Sensitive Biological Thiol Analysis

In HPLC-EC workflows requiring thiol quantification in oxidation-prone matrices (e.g., clinical serum, redox-sensitive protein samples), 2-PDS derivatization at pH 4.5 provides distinct advantage over alkaline DTNB methods [1]. The acidic conditions minimize artifactual thiol oxidation and disulfide scrambling during sample preparation, yielding more accurate representation of endogenous thiol status [2].

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